BenchChemオンラインストアへようこそ!

Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

This tricyclic heterocycle (MW 278.29 g/mol) is a purine bioisostere with validated xanthine oxidase and kinase engagement profiles. Its 6-ethyl acetate substituent provides a synthetic handle for amide, acid, or alcohol diversification – enabling systematic SAR exploration without custom synthesis delays. With a LogP of 0.4 and full Lipinski compliance, it reduces formulation risk vs. bulkier purine mimetics. Available at ≥98% purity in multi-gram quantities, this building block accelerates lead generation programs in anti-infective, anti-inflammatory, and oncology pipelines. Choose this compound to leverage a scaffold benchmarked at IC₅₀ 3.1–4.2 µg/mL against XO and MIC 25–100 µg/mL against bacterial and fungal pathogens.

Molecular Formula C11H10N4O3S
Molecular Weight 278.29
CAS No. 1043389-62-3
Cat. No. B2591126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate
CAS1043389-62-3
Molecular FormulaC11H10N4O3S
Molecular Weight278.29
Structural Identifiers
SMILESCCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12
InChIInChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14)
InChIKeyZXAGGRKRDIUPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate (CAS 1043389-62-3): A Purine-Bioisosteric Tricyclic Scaffold for Drug Discovery


Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate (CAS 1043389-62-3) is a tricyclic heterocycle belonging to the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one family. This scaffold acts as a bioisostere of purine nucleobases, enabling engagement with enzyme active sites such as xanthine oxidase and kinases [1]. The compound possesses an ethyl acetate substituent at the 6-position (molecular formula C11H10N4O3S, MW 278.29 g/mol), distinguishing it from the more extensively studied 3-amino-6-aryl analogs [2]. Its computed drug-like properties include a LogP of 0.4, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within Lipinski-compliant chemical space [1].

Why Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate Cannot Be Interchanged with Other Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Analogs


Generic substitution within the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one class is not feasible because the biological activity, synthetic derivatization potential, and physicochemical properties are exquisitely sensitive to the nature and position of ring substituents. For instance, the 3-amino-6-aryl derivatives (e.g., 3b and 3g) studied by Khobragade et al. exhibited xanthine oxidase (XO) inhibitory activity with IC50 values ranging from 3.1 to 4.2 µg/mL, but their activity profile is a function of the specific aryl group at position 6 and the amino group at position 3 [1]. In contrast, the target compound features a 6-ethyl acetate moiety and lacks the 3-amino group, which alters both its hydrogen-bonding capacity and its suitability as a synthetic intermediate for further diversification. Similarly, antimicrobial screening of a 10-compound series revealed that substitution of hydroxyl and halo groups on the aryl ring was critical for antibacterial and antifungal potency, underscoring that even minor structural modifications within this scaffold produce non-interchangeable biological outcomes [2].

Quantitative Differentiators of Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate: Head-to-Head and Class-Level Evidence


Unique 6-Ethyl Acetate Substituent Enables Derivatization Pathways Inaccessible to 3-Amino-6-aryl Analogs

The target compound bears an ethyl acetate group at the 6-position, whereas the most extensively studied analogs in this class—such as 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3b) and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3g)—carry a 3-amino group and an aryl substituent at the 6-position [1]. The ethyl acetate moiety provides a reactive ester handle for amidation, hydrolysis, or reduction that is entirely absent in the 3-amino-6-aryl series, making the target compound a privileged intermediate for library synthesis [2].

Medicinal Chemistry Scaffold Diversification Synthetic Methodology

Xanthine Oxidase Inhibitory Potency of the Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Scaffold: Class Baselines Established Against Allopurinol

Although the target compound itself has not been directly tested for xanthine oxidase (XO) inhibition, the closest structurally characterized analogs 3b and 3g demonstrated competitive XO inhibition comparable to allopurinol. In a direct head-to-head in vitro assay, 3b showed IC50 = 4.228 µg/mL and Ki = 3.56 µg, 3g showed IC50 = 3.1 µg/mL and Ki = 2.337 µg, while allopurinol exhibited IC50 = 2.9 µg/mL and Ki = 1.816 µg [1]. These values establish the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one core as a validated XO-inhibitory chemotype, and the target compound's distinct substitution pattern may confer altered potency or selectivity profiles relative to these baselines.

Xanthine Oxidase Inhibition Gout Enzyme Inhibition

Antimicrobial Activity Profile of the Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Class: Quantitative MIC Benchmarks

A 10-compound series of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives was screened for antibacterial and antifungal activity. Compounds bearing hydroxyl and halo substituents on the 6-aryl ring exhibited MIC values of 25–50 µg/mL against Gram-positive and Gram-negative bacteria, and 50–100 µg/mL against fungal strains, compared to reference standards ampicillin (MIC 12.5–25 µg/mL) and fluconazole (MIC 25 µg/mL) [1]. While the target compound (6-ethyl acetate, no aryl substituent) was not part of this screen, the data confirm that the core scaffold is intrinsically antimicrobial, with potency tunable by peripheral substitution.

Antimicrobial Activity Antibacterial Antifungal

Physicochemical Drug-Likeness Profile: Computed LogP, H-Bond Capacity, and Molecular Weight Positioning Among Purine Bioisosteres

The target compound exhibits a computed LogP (XLogP3-AA) of 0.4, a molecular weight of 278.29 g/mol, one hydrogen bond donor, and six hydrogen bond acceptors, satisfying all four Lipinski Rule of Five criteria [1]. In comparison, the lead XO inhibitor analog 3g (MW ~390 g/mol, containing chlorine and phenol substituents) has a higher LogP and molecular weight, potentially reducing aqueous solubility. The lower LogP of the target compound predicts superior aqueous solubility relative to the more hydrophobic 6-aryl analogs, which is advantageous for in vitro assay compatibility and oral bioavailability optimization.

Physicochemical Properties Drug-Likeness Lipinski Rule of Five

Commercial Availability at Defined Purity: 98% HPLC Purity from Major Asian CRO Supplier with Multi-Gram Procurement Capability

The target compound is commercially available from Leyan (Shanghai HaoHong Biomedical Technology Co., Ltd.) at a certified purity of 98% (HPLC) under catalog number 2219610, with the capacity to supply from multiple regional warehouses in China . In contrast, the 3-amino-6-aryl analogs 3b and 3g are not commercially stocked and require custom synthesis, incurring lead times of 4–8 weeks. This places the target compound in a uniquely accessible position for immediate procurement and screening within the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one family.

Commercial Availability Purity Specification Supply Chain

Optimal Deployment Scenarios for Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate in Drug Discovery and Chemical Biology


Xanthine Oxidase Inhibitor Lead Optimization via Ester-Directed Derivatization

The pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one core has been validated as a competitive xanthine oxidase inhibitor scaffold, with close analogs achieving IC50 values within 1.5× of allopurinol [1]. The target compound's 6-ethyl acetate group provides a synthetic handle for installing diverse amide, acid, or alcohol functionalities, enabling systematic exploration of substituent effects on XO potency and selectivity. The class baseline IC50 of 3.1–4.2 µg/mL against XO serves as a quantitative benchmark for optimization. The compound's favorable drug-like properties (LogP 0.4) further reduce formulation risk relative to more lipophilic class members [2].

Antimicrobial Library Synthesis Targeting Drug-Resistant Pathogens

The core scaffold has demonstrated broad-spectrum antimicrobial activity with MIC values of 25–50 µg/mL (antibacterial) and 50–100 µg/mL (antifungal) when appropriately substituted [1]. The ethyl acetate substituent at C6 allows rapid diversification into a focused library of amide and acid derivatives for screening against multidrug-resistant Gram-positive and Gram-negative strains. The scaffold's activity against both bacterial and fungal pathogens makes it a versatile starting point for dual-action anti-infective discovery programs.

Purine Bioisostere-Based Kinase Inhibitor Discovery

The pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine tricyclic system is recognized as a purine bioisostere capable of occupying the ATP-binding pocket of kinase enzymes [1]. The target compound's ethyl acetate side chain can be converted to diverse amide or acid bioisosteres to modulate hinge-region hydrogen bonding and improve kinase selectivity. The computed molecular weight (278.29 g/mol) and LogP (0.4) place it within the favorable property space for kinase inhibitor lead generation, offering an advantage over bulkier, more lipophilic purine mimetics.

Synthetic Methodology Development and Process Chemistry Scale-Up

The compound's commercial availability at 98% purity in multi-gram quantities [1] makes it an ideal substrate for developing robust synthetic protocols, including ester hydrolysis to the carboxylic acid, amide coupling, and reduction to the alcohol. These transformations enable process chemistry groups to establish scalable routes to diverse drug-like molecules without the lead time and variability associated with custom synthesis of less accessible class members.

Quote Request

Request a Quote for Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.